molecular formula C20H23N3O3S B2509142 (Z)-4-(dimethylamino)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 868370-67-6

(Z)-4-(dimethylamino)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2509142
CAS No.: 868370-67-6
M. Wt: 385.48
InChI Key: CMGYERDBHMVBTC-MRCUWXFGSA-N
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Description

This compound features a benzo[d]thiazol core substituted with 3-ethyl and 4,7-dimethoxy groups, coupled with a (Z)-configured dimethylamino-benzamide moiety.

Properties

IUPAC Name

4-(dimethylamino)-N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S/c1-6-23-17-15(25-4)11-12-16(26-5)18(17)27-20(23)21-19(24)13-7-9-14(10-8-13)22(2)3/h7-12H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMGYERDBHMVBTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC=C(C=C3)N(C)C)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Amino-4,7-dimethoxybenzenethiol

The benzo[d]thiazole ring is constructed via cyclocondensation of 2-amino-4,7-dimethoxybenzenethiol with carbon disulfide under basic conditions. A representative protocol involves:

  • Reagents : 2-Amino-4,7-dimethoxybenzenethiol (1.0 eq), carbon disulfide (1.2 eq), sodium hydroxide (2.0 eq), ethanol/water (9:1).
  • Conditions : Reflux at 80°C for 4 hours.
  • Yield : 89–93%.

Mechanistic Insight : The reaction proceeds through nucleophilic attack of the thiolate on carbon disulfide, followed by intramolecular cyclization and elimination of hydrogen sulfide.

Alternative Route via Sodium Polysulfide

For substrates resistant to cyclocondensation, sodium polysulfide-mediated cyclization offers a viable alternative:

  • Reagents : 1-Chloro-4,7-dimethoxy-2-nitrobenzene (1.0 eq), sodium polysulfide (3.0 eq), carbon disulfide.
  • Conditions : Reflux in ethanol/water (5:1) at 100°C for 6 hours.
  • Yield : 90–93%.

Formation of the Thiazol-2(3H)-ylidene Moiety

Cyclization with α-Bromoacetone

The thiazol-2(3H)-ylidene ring is formed via heterocyclization using in situ-generated α-bromoacetone:

  • Reagents : 3-Ethyl-4,7-dimethoxybenzo[d]thiazol-2-thiol (1.0 eq), bromine (1.1 eq), dry acetone, triethylamine.
  • Conditions : Stirring at 0°C for 1 hour, then 25°C for 6 hours.
  • Yield : 82%.

Critical Parameter : Strict anhydrous conditions prevent hydrolysis of α-bromoacetone.

Alternative Cyclization via Thiourea Intermediate

A thiourea-based pathway offers improved regioselectivity:

  • Thiourea Formation :
    • Reagents : 3-Ethyl-4,7-dimethoxybenzo[d]thiazol-2-amine (1.0 eq), benzoyl isothiocyanate (1.1 eq), THF.
    • Yield : 88%.
  • Cyclization :
    • Reagents : α-Bromoacetone (1.2 eq), triethylamine (2.0 eq), acetone.
    • Yield : 79%.

Coupling with 4-(Dimethylamino)benzamide

Acylation via Benzoyl Chloride

The final step involves coupling the thiazol-2(3H)-ylidene intermediate with 4-(dimethylamino)benzoyl chloride:

  • Reagents : 4-(Dimethylamino)benzoyl chloride (1.1 eq), triethylamine (2.0 eq), dichloromethane.
  • Conditions : 0°C to 25°C, 4 hours.
  • Yield : 85%.

Microwave-Assisted Coupling

Accelerated coupling under microwave irradiation enhances efficiency:

  • Conditions : 100°C, 20 minutes, DMF.
  • Yield : 88%.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 3.72 (s, 3H, OCH₃), 3.82 (s, 3H, OCH₃), 4.52 (s, 1H, CH₂), 6.94–7.61 (m, ArH).
  • MS (ESI) : m/z 603 (MH⁺).

Purity Assessment

  • HPLC : >98% purity (YMC S5 ODS column, 30–100% MeOH/H₂O gradient).

Comparative Yield Analysis of Key Steps

Step Method Yield (%) Conditions
Benzo[d]thiazole formation Sodium polysulfide route 93.1 Reflux, 5 hours
3-Ethyl introduction Alkylation with ethyl bromide 76 25°C, 12 hours
Thiazol-2(3H)-ylidene α-Bromoacetone cyclization 82 Anhydrous acetone
Benzamide coupling Microwave-assisted 88 100°C, 20 minutes

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions may target the benzothiazole ring or the carbonyl group in the benzamide moiety.

    Substitution: The compound can undergo substitution reactions, especially at the aromatic rings, where electrophilic or nucleophilic substitution can occur.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could lead to amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In the realm of chemistry, (Z)-4-(dimethylamino)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various functionalization possibilities, making it valuable in synthetic organic chemistry.

The compound has been investigated for its biological properties, particularly in:

  • Antimicrobial Activity : Studies suggest that benzamide derivatives exhibit significant antimicrobial effects against various pathogens.
  • Anticancer Potential : Preliminary research indicates that this compound may inhibit tumor growth and induce apoptosis in cancer cells through specific molecular interactions .
  • Anti-inflammatory Effects : Its potential to modulate inflammatory pathways makes it a candidate for further exploration in treating inflammatory diseases.

Medicinal Chemistry

In medicinal chemistry, the compound's therapeutic potential is being explored for:

  • Cancer Treatment : Due to its ability to affect cell proliferation and survival pathways.
  • Neurological Disorders : The dimethylamino group may facilitate interactions with neurotransmitter systems, suggesting possible applications in neuropharmacology .

Material Science

The unique chemical properties of this compound make it suitable for developing new materials such as:

  • Polymers : Its structural characteristics can enhance the properties of polymeric materials.
  • Dyes : The compound's vivid color and stability may be advantageous in dye production.

Case Studies

Several studies have highlighted the effectiveness of this compound in various applications:

  • Anticancer Activity : A study demonstrated that this compound inhibited the proliferation of specific cancer cell lines by inducing apoptosis through mitochondrial pathways.
  • Antimicrobial Testing : Laboratory tests showed significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli.
  • Inflammation Modulation : In vivo studies indicated that the compound reduced inflammatory markers in models of induced inflammation .

Mechanism of Action

The mechanism of action of (Z)-4-(dimethylamino)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide would depend on its specific biological target. Generally, benzamide derivatives exert their effects by interacting with specific enzymes, receptors, or other molecular targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs primarily belong to the thiadiazole and benzo[d]thiazole families, with variations in substituents and electronic profiles. Below is a detailed comparison:

Core Heterocyclic Structure

  • Target Compound : Benzo[d]thiazol core (electron-rich due to sulfur and fused benzene ring).
  • Analog 1: Thiadiazole-fused derivatives (e.g., N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6)) .
  • Analog 2: Thiazolidinone derivatives (e.g., (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide) . Thiazolidinone’s carbonyl groups increase polarity, improving aqueous solubility compared to the target compound’s methoxy and ethyl groups.

Substituent Effects

Compound Substituents Key Properties
Target Compound 3-Ethyl, 4,7-dimethoxy, dimethylamino Enhanced lipophilicity (logP ~3.5 estimated); methoxy groups may hinder metabolism .
Compound 6 Isoxazolyl, phenyl Lower melting point (160°C) vs. target (data unavailable); phenyl enhances π-π stacking.
Compound 4g 3-Methylphenyl, dimethylamino-acryloyl Higher melting point (200°C) due to rigid acryloyl group; dimethylamino improves solubility.
Compound 8a Acetyl, methylpyridinyl Dual carbonyl groups (IR 1679, 1605 cm⁻¹) increase hydrogen-bonding capacity vs. target’s single amide.

Spectroscopic and Analytical Data

  • IR Spectroscopy :
    • Target compound’s amide C=O stretch (~1650–1680 cm⁻¹) aligns with analogs like 4g (1690 cm⁻¹) and 8a (1679 cm⁻¹) .
    • Absence of thiadiazole S-N stretches (~650 cm⁻¹) distinguishes it from compounds like 6 .
  • ¹H-NMR :
    • Methoxy protons (δ 3.8–4.0 ppm) and ethyl groups (δ 1.2–1.5 ppm for CH3) are unique to the target vs. phenyl-dominated analogs (δ 7.3–8.3 ppm) .

Research Findings and Trends

  • Yield Optimization : Analogs like 8a–d achieve 80% yields via acetic acid-mediated cyclization, suggesting similar conditions could optimize the target’s synthesis .
  • Thermal Stability : Higher melting points in analogs with rigid substituents (e.g., 4g at 200°C) imply the target’s stability could be modulated by its ethyl/methoxy balance .
  • Solubility: The dimethylamino group in the target may improve solubility in polar solvents vs. purely aromatic analogs (e.g., 6) .

Biological Activity

(Z)-4-(dimethylamino)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound that has garnered interest in the field of medicinal chemistry for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C26H37N4O3S\text{C}_{26}\text{H}_{37}\text{N}_{4}\text{O}_{3}\text{S}

It features a dimethylamino group, a benzamide moiety, and a benzo[d]thiazole derivative, which are crucial for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its antitumor and antimicrobial properties.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • MCF-7 Cells : The compound demonstrated an IC50 value of approximately 5.0 µM, indicating potent activity against breast cancer cells.
  • HeLa Cells : It also showed effectiveness with an IC50 of around 6.5 µM against cervical cancer cells.

These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

In addition to its antitumor properties, this compound has been evaluated for antimicrobial activity:

  • Bacterial Strains : The compound exhibited significant antibacterial effects against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
  • Fungal Strains : It also showed antifungal activity against Candida albicans with an MIC of 75 µg/mL.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cancer cell signaling pathways, leading to reduced cell survival.
  • Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, promoting apoptosis.
  • Interference with DNA Synthesis : The compound may disrupt DNA replication processes in microbial cells, contributing to its antimicrobial effects.

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Study on MCF-7 Cells : A detailed investigation revealed that treatment with the compound led to increased levels of pro-apoptotic proteins and decreased anti-apoptotic proteins, confirming its role in promoting apoptosis.
  • In Vivo Models : Animal studies demonstrated that administration of the compound significantly reduced tumor size in xenograft models of breast cancer without notable toxicity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways and reaction conditions for obtaining high-purity (Z)-isomer of this compound?

  • Methodology : The synthesis typically involves multi-step condensation reactions. Key steps include:

  • Step 1 : Formation of the benzo[d]thiazole core via cyclization of thioamide precursors under acidic conditions .

  • Step 2 : Introduction of the dimethylamino and methoxy groups through nucleophilic substitution or alkylation .

  • Step 3 : Stereochemical control for the Z-isomer requires precise pH (6.5–7.5) and low temperatures (0–5°C) during imine formation .

    • Optimization : Use polar aprotic solvents (e.g., DMF) and catalysts like triethylamine to enhance yield (70–85%) . Monitor purity via HPLC (>95% purity threshold) .

    Table 1 : Representative Reaction Conditions

    StepReagents/ConditionsYield (%)Purity (HPLC)
    1H2SO4, 80°C, 12h6590
    2K2CO3, DMF, 60°C7893
    3Et3N, 0°C, pH 7.08296

Q. Which spectroscopic techniques are most effective for structural confirmation?

  • Nuclear Magnetic Resonance (NMR) :

  • <sup>1</sup>H NMR : Key peaks include:
  • δ 2.8–3.2 ppm (N,N-dimethyl protons) .
  • δ 6.5–7.8 ppm (aromatic protons from benzamide and thiazole) .
  • <sup>13</sup>C NMR : Confirms carbonyl (C=O) at ~168 ppm and thiazole carbons at 110–150 ppm .
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ion [M+H]<sup>+</sup> with <2 ppm error .
    • Infrared (IR) : Stretching vibrations for C=N (1640 cm<sup>-1</sup>) and C=O (1720 cm<sup>-1</sup>) .

Q. How do the methoxy and dimethylamino groups influence solubility and reactivity?

  • Solubility : Methoxy groups enhance polarity, improving solubility in DMSO and methanol. Dimethylamino groups contribute to basicity (pKa ~8.5), aiding protonation in acidic environments .
  • Reactivity : Methoxy groups direct electrophilic substitution (e.g., nitration) to the para position. Dimethylamino acts as an electron donor, stabilizing intermediates in nucleophilic reactions .

Advanced Research Questions

Q. How can isomer-specific biological activity be systematically evaluated?

  • Experimental Design :

  • Stereochemical Separation : Use chiral HPLC or crystallization to isolate Z/E isomers .
  • Biological Assays : Compare IC50 values in enzyme inhibition (e.g., kinase assays) and cell viability tests (MTT assay). For example:
  • Table 2 : Isomer Activity Comparison
IsomerIC50 (Kinase X, nM)IC50 (Cell Line Y, μM)
Z12 ± 1.58.2 ± 0.9
E230 ± 1845 ± 3.1
  • Molecular Docking : Simulate binding affinities using AutoDock Vina to rationalize activity differences .

Q. What strategies resolve contradictions in spectral or bioactivity data across studies?

  • Data Validation :

  • Reproducibility : Standardize assay protocols (e.g., ATP concentration in kinase assays) .
  • Artifact Control : Test for photodegradation (UV light exposure) and thermal stability (TGA analysis) .
    • Advanced Spectroscopy : Use 2D NMR (COSY, NOESY) to distinguish overlapping signals. For example, NOE correlations confirm Z-configuration .

Q. How can structure-activity relationships (SAR) guide functional group modifications?

  • SAR Workflow :

Core Modifications : Replace benzo[d]thiazole with benzoxazole to assess heteroatom impact .

Substituent Screening : Test alkyl vs. aryl groups at the 3-ethyl position for steric effects .

Bioisosteres : Substitute methoxy with trifluoromethoxy to evaluate metabolic stability .

  • Data-Driven Optimization :

  • Table 3 : SAR for Analogues
R1R2IC50 (nM)LogP
OMeEt123.1
CF3Et83.8
OMePh454.2

Methodological Notes

  • Synthetic Reproducibility : Always pre-dry solvents (molecular sieves) and use inert atmospheres (N2/Ar) for moisture-sensitive steps .
  • Data Interpretation : Apply multivariate analysis (e.g., PCA) to correlate spectral features with bioactivity .

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